![molecular formula C30H48N6O6S B12293910 2-[2-Amino-3-(2-methylbut-3-en-2-yloxy)propanoyl]-1-[2,3-diamino-2-[4-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-4-oxobutan-2-yl]-5-methylhexanoyl]-3-(2-iminoacetyl)pyrrolidine-2-carbaldehyde](/img/structure/B12293910.png)
2-[2-Amino-3-(2-methylbut-3-en-2-yloxy)propanoyl]-1-[2,3-diamino-2-[4-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-4-oxobutan-2-yl]-5-methylhexanoyl]-3-(2-iminoacetyl)pyrrolidine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Keenamide A is a cytotoxic cyclic hexapeptide isolated from the marine mollusk Pleurobranchus forskalii. This compound has garnered significant attention due to its potent antitumor activity against various cancer cell lines, including P388, A549, MEL-20, and HT-29 .
Preparation Methods
Keenamide A is primarily isolated from its natural source, the mollusk Pleurobranchus forskalii. The structure of Keenamide A was determined through Nuclear Magnetic Resonance (NMR) spectral data interpretation and chiral amino acid analysis . While specific synthetic routes and industrial production methods for Keenamide A are not extensively documented, the general approach involves extraction and purification from the marine organism.
Chemical Reactions Analysis
Keenamide A, being a cyclic peptide, can undergo various chemical reactions typical of peptides. These reactions include:
Oxidation: Peptides can be oxidized to form disulfide bonds, which can affect their biological activity.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s structure and function.
Substitution: Peptides can undergo substitution reactions where one amino acid residue is replaced by another, potentially altering the peptide’s properties.
Hydrolysis: Peptides can be hydrolyzed to break peptide bonds, resulting in smaller peptide fragments or individual amino acids.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reaction conditions and the nature of the peptide.
Scientific Research Applications
Keenamide A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Keenamide A serves as a model compound for studying the structure-activity relationships of cyclic peptides.
Biology: It is used to investigate the biological activities of marine-derived peptides, including their cytotoxic and antiproliferative effects.
Medicine: Keenamide A’s potent antitumor activity makes it a promising candidate for anticancer drug development. .
Industry: The unique properties of Keenamide A can be leveraged in the development of new pharmaceuticals and biotechnological applications.
Mechanism of Action
The exact mechanism of action of Keenamide A is not fully understood. it is known to exhibit cytotoxic effects against cancer cells. The compound likely interacts with specific molecular targets and pathways involved in cell proliferation and apoptosis. Further research is needed to elucidate the precise molecular mechanisms by which Keenamide A exerts its effects .
Comparison with Similar Compounds
Keenamide A can be compared with other similar cyclic peptides, such as mollamides B and C, which are also isolated from marine organisms. These compounds share structural similarities with Keenamide A and exhibit cytotoxic activity against cancer cell lines . Keenamide A is unique in its specific amino acid sequence and the particular marine source from which it is derived.
Similar Compounds
- Mollamide B
- Mollamide C
- Didemnin B
- Cyclodidemnamides
- Myotamides A and B
These compounds, like Keenamide A, are characterized by their cyclic peptide structures and their bioactive properties, making them valuable in various scientific research applications .
Properties
Molecular Formula |
C30H48N6O6S |
|---|---|
Molecular Weight |
620.8 g/mol |
IUPAC Name |
2-[2-amino-3-(2-methylbut-3-en-2-yloxy)propanoyl]-1-[2,3-diamino-2-[4-(4,5-dihydro-1,3-thiazol-2-yl)-3-methyl-4-oxobutan-2-yl]-5-methylhexanoyl]-3-(2-iminoacetyl)pyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C30H48N6O6S/c1-8-28(6,7)42-15-21(32)25(40)29(16-37)20(22(38)14-31)9-11-36(29)27(41)30(34,23(33)13-17(2)3)19(5)18(4)24(39)26-35-10-12-43-26/h8,14,16-21,23,31H,1,9-13,15,32-34H2,2-7H3 |
InChI Key |
ZPUJRWJSNBAKEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(C(C)C(C)C(=O)C1=NCCS1)(C(=O)N2CCC(C2(C=O)C(=O)C(COC(C)(C)C=C)N)C(=O)C=N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


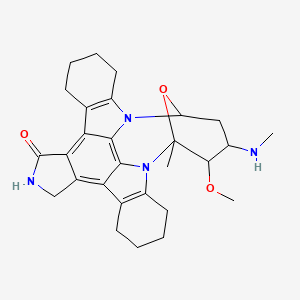
![3,4,5-trihydroxy-6-[(5-oxo-6H-benzo[b][1]benzazepine-11-carbonyl)amino]oxane-2-carboxylic acid](/img/structure/B12293841.png)
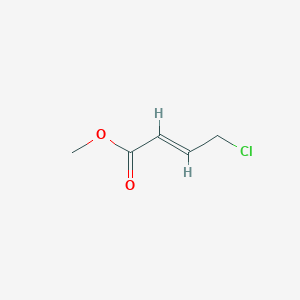
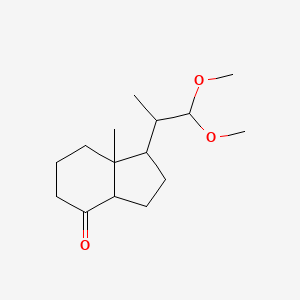

![(3alpha,5beta)-3-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione](/img/structure/B12293890.png)
![N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid](/img/structure/B12293904.png)
![8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-ethyl-, (3-endo)-](/img/structure/B12293908.png)
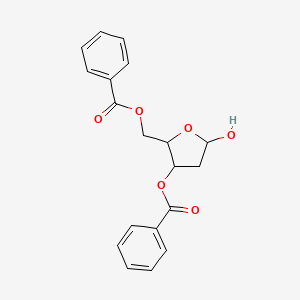
![2,2,5',5',9'-Pentamethylspiro[1,3-dioxolane-4,14'-tetracyclo[11.2.1.01,10.04,9]hexadecane]](/img/structure/B12293913.png)
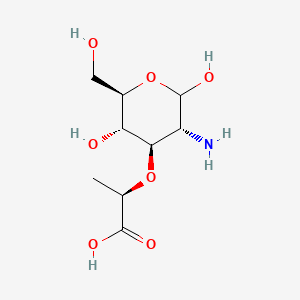
![(3S)-1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]piperidine-3-carboxylic acid](/img/structure/B12293923.png)

![1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]-a-L-lyxo-hexopyranosyl]-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,m](/img/structure/B12293932.png)
